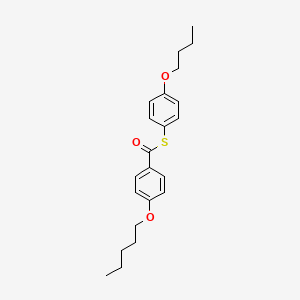![molecular formula C12H17NO3S B14358889 N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide CAS No. 90183-66-7](/img/structure/B14358889.png)
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide is a chemical compound that belongs to the class of acetamides It features a phenyl ring substituted with a methanesulfinylpropoxy group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 3-chloropropyl methanesulfinate under basic conditions to form the intermediate 4-[3-(methanesulfinyl)propoxy]acetophenone. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide can undergo several types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: Depending on the substituent introduced, various substituted derivatives of the phenyl ring can be formed.
Aplicaciones Científicas De Investigación
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The methanesulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The acetamide group may interact with proteins or enzymes, influencing their activity and function. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
- **N-{3-Acetyl-4-[(2RS)-2-hydroxy-3-(1-methylethyl)amino]propoxy}phenyl}acetamide
- N-{4-[3-(Methanesulfinyl)propoxy]phenyl}butanamide
Uniqueness
N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct redox properties. This differentiates it from other acetamide derivatives that may lack such functional groups, thereby offering unique chemical reactivity and potential biological activity .
Propiedades
Número CAS |
90183-66-7 |
|---|---|
Fórmula molecular |
C12H17NO3S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
N-[4-(3-methylsulfinylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO3S/c1-10(14)13-11-4-6-12(7-5-11)16-8-3-9-17(2)15/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
Clave InChI |
QZICUGTTXBYITI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCCCS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


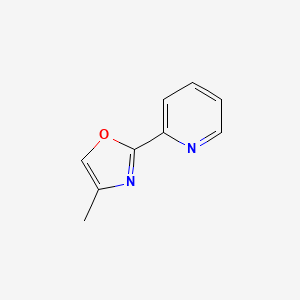
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
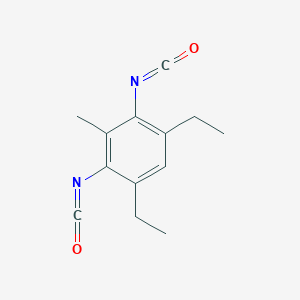
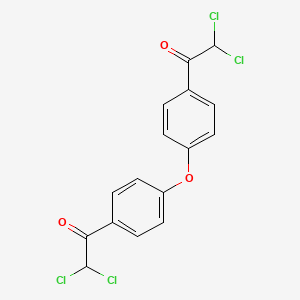


![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
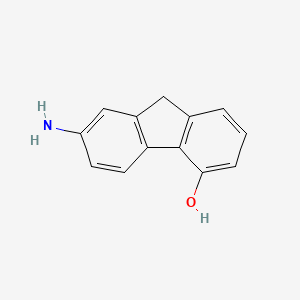

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
